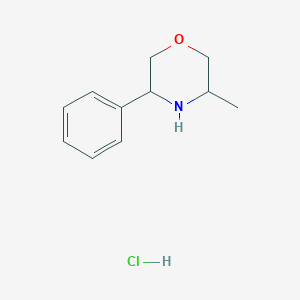

3-Methyl-5-phenylmorpholine hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H16ClNO |

|---|---|

Molecular Weight |

213.70 g/mol |

IUPAC Name |

3-methyl-5-phenylmorpholine;hydrochloride |

InChI |

InChI=1S/C11H15NO.ClH/c1-9-7-13-8-11(12-9)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H |

InChI Key |

NGSNLLZWPJEGNT-UHFFFAOYSA-N |

Canonical SMILES |

CC1COCC(N1)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for Stereoselective Synthesis

The stereoselective synthesis of 3-Methyl-5-phenylmorpholine (B1611048) hydrochloride is crucial for isolating specific stereoisomers, which may exhibit distinct pharmacological profiles. The two primary stereocenters at C3 and C5 necessitate precise control over the synthetic route. Methodologies for achieving such control can be broadly categorized into the utilization of chiral precursors and the application of enantioselective catalysis.

Utilization of Chiral Precursors

A foundational strategy for stereoselective synthesis involves the use of enantiomerically pure starting materials that already contain one or more of the desired stereocenters. This approach transfers the chirality of the precursor to the final morpholine (B109124) ring structure.

A plausible and commonly employed route for phenylmorpholine synthesis that can be adapted for 3-Methyl-5-phenylmorpholine involves the cyclization of a chiral amino alcohol. For instance, a chiral amino alcohol precursor can be synthesized and then cyclized to form the morpholine ring. The chirality at the methyl- and phenyl-substituted carbons would be established in the precursor, directing the stereochemical outcome of the final product.

Key Precursor Classes:

Chiral Amino Alcohols: Synthesis often begins with chiral amino acids or their derivatives, which provide a reliable source of stereochemistry.

Chiral Epoxides: Ring-opening of enantiopure epoxides with appropriate amines is a powerful method for generating chiral amino alcohol intermediates.

A general synthetic approach is outlined in the table below, based on established syntheses of related phenylmorpholines.

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Synthesis of Chiral Amino Alcohol | Varies depending on the chosen precursor (e.g., reduction of a chiral amino acid, or nucleophilic opening of a chiral epoxide). | To establish the desired stereochemistry in the open-chain precursor. |

| 2 | N-Protection (Optional) | e.g., Boc anhydride, benzyl chloroformate | To prevent side reactions at the nitrogen atom during subsequent steps. |

| 3 | Cyclization | Acid-catalyzed dehydration (e.g., H₂SO₄) or other cyclization methods. | To form the morpholine ring. |

| 4 | Deprotection (if applicable) | e.g., Trifluoroacetic acid for Boc group, hydrogenation for Cbz group. | To yield the free base of 3-Methyl-5-phenylmorpholine. |

| 5 | Salt Formation | Treatment with hydrochloric acid (e.g., HCl in ether or isopropanol). | To form the stable hydrochloride salt. |

Application of Enantioselective Catalysis and Controlled Reaction Conditions

Enantioselective catalysis offers an elegant and efficient alternative to the use of stoichiometric chiral auxiliaries or precursors. This approach utilizes a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction, thereby generating the desired enantiomer in excess.

For the synthesis of chiral morpholines, asymmetric hydrogenation and transfer hydrogenation are particularly relevant. wikipedia.org A tandem one-pot reaction involving hydroamination followed by asymmetric transfer hydrogenation has been successfully employed for the synthesis of 3-substituted morpholines. wikipedia.org This strategy could be adapted for 3-Methyl-5-phenylmorpholine.

Potential Catalytic Strategies:

Asymmetric Hydrogenation: A prochiral enamine or imine intermediate could be hydrogenated using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands) to establish the stereocenters.

Asymmetric Transfer Hydrogenation: Catalysts such as the Noyori-Ikariya type, for example, RuCl(S,S)-Ts-DPEN, are effective for the asymmetric reduction of cyclic imines to chiral amines. wikipedia.org

The choice of catalyst, solvent, temperature, and pressure are critical parameters that must be optimized to achieve high enantiomeric excess (ee) and diastereoselectivity.

Scalable Preparation Approaches

The transition from laboratory-scale synthesis to larger-scale production necessitates the development of robust, efficient, and safe processes. Key considerations include reaction efficiency, ease of purification, and the potential for continuous manufacturing.

Consideration of Continuous Flow Reactor Methodologies

Continuous flow chemistry presents several advantages over traditional batch processing for the synthesis of pharmaceutical intermediates. These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for higher throughput and automation.

The synthesis of morpholine derivatives has been successfully demonstrated in continuous flow systems. For instance, the synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine has been optimized in microreactors, showcasing the feasibility of this technology for morpholine ring formation. While a specific flow process for 3-Methyl-5-phenylmorpholine hydrochloride has not been detailed in the literature, the principles can be applied.

A hypothetical continuous flow process could involve:

Reagent Pumping: Separate streams of the precursor amino alcohol and the cyclizing agent (e.g., a strong acid) are pumped into a mixing zone.

Reaction Coil: The mixed stream flows through a heated reaction coil where the cyclization occurs. The residence time in the coil is controlled by the flow rate and the coil volume.

In-line Quenching and Extraction: The product stream is then mixed with a quenching solution (e.g., a base) and subsequently with an extraction solvent in a continuous liquid-liquid extractor.

Purification and Salt Formation: The organic phase containing the free base can be passed through a purification column (e.g., packed with a scavenger resin) before being mixed with a stream of HCl in a suitable solvent to precipitate the hydrochloride salt.

Optimization of Reaction Parameters for Yield and Purity

Regardless of whether a batch or flow process is employed, the optimization of reaction parameters is critical for maximizing yield and purity.

Key Parameters for Optimization:

| Parameter | Effect on Reaction | Optimization Goal |

| Temperature | Influences reaction rate and selectivity. Higher temperatures can lead to faster reactions but may also promote side reactions and decomposition. | To find the optimal temperature that provides a reasonable reaction rate with minimal byproduct formation. |

| Concentration | Affects reaction kinetics. Higher concentrations can increase the reaction rate but may also lead to solubility issues or increased side reactions. | To maximize throughput without compromising yield or purity. |

| Catalyst Loading | In catalytic reactions, the amount of catalyst affects the reaction rate and cost. | To use the minimum amount of catalyst required to achieve a high conversion in a reasonable timeframe. |

| Solvent | Can influence solubility, reaction rate, and selectivity. | To select a solvent that provides good solubility for all reactants and intermediates, and favorably influences the reaction pathway. |

| Stoichiometry of Reagents | The ratio of reactants can impact the conversion of the limiting reagent and the formation of byproducts. | To use a slight excess of one reagent to drive the reaction to completion, while minimizing waste and purification challenges. |

Response surface methodology (RSM) is a powerful statistical tool that can be used to systematically optimize multiple reaction parameters simultaneously.

Intrinsic Chemical Reactivity and Derivatization Pathways

The chemical reactivity of 3-Methyl-5-phenylmorpholine is primarily dictated by the secondary amine within the morpholine ring and the phenyl substituent. The nitrogen atom is nucleophilic and can undergo a variety of chemical transformations.

N-Alkylation and N-Acylation:

The secondary amine is readily alkylated or acylated to produce a range of N-substituted derivatives.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base (e.g., potassium carbonate) or reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can introduce various alkyl groups at the nitrogen atom. nih.gov

N-Acylation: Treatment with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amides.

Reactions of the Phenyl Ring:

The phenyl group can undergo electrophilic aromatic substitution reactions, although the reaction conditions must be carefully chosen to avoid side reactions at the morpholine ring.

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) onto the phenyl ring can be achieved using appropriate halogenating agents and catalysts.

Nitration and Sulfonation: These reactions typically require strong acidic conditions, which could potentially protonate or degrade the morpholine ring. Therefore, the choice of reagents and conditions is critical.

Formation of Quarternary Ammonium Salts:

Reaction of the tertiary amine derivatives with an excess of an alkyl halide can lead to the formation of quaternary ammonium salts.

The derivatization of the 3-Methyl-5-phenylmorpholine scaffold allows for the systematic exploration of structure-activity relationships, which is a key aspect of medicinal chemistry research.

Oxidation Reactions

The oxidation of the 3-methyl-5-phenylmorpholine scaffold can occur at several positions, primarily involving the morpholine ring or the appended phenyl group. The specific products depend on the oxidizing agent and reaction conditions.

Metabolic studies of analogous compounds, such as phenmetrazine (3-methyl-2-phenylmorpholine), have identified key oxidative pathways. One significant transformation is the oxidation of the carbon atom adjacent to the ring nitrogen (C-5), leading to the formation of a lactam. For phenmetrazine, this results in 2-phenyl-3-methyl-5-morpholinone. core.ac.uk This reaction highlights the susceptibility of the methylene group alpha to the nitrogen atom to oxidative processes.

Another major oxidative pathway is aromatic hydroxylation. The phenyl ring can undergo hydroxylation, typically at the para-position, which is a common metabolic transformation for many phenyl-containing compounds. In studies of phenmetrazine, the formation of 2-(4-hydroxyphenyl)-3-methylmorpholine has been documented as a major metabolite. core.ac.uk

Under more forceful laboratory conditions, such as photocatalytic oxidation, the morpholine ring itself can be cleaved. Research on 4-phenylmorpholine has demonstrated that visible light photocatalysis in the presence of oxygen can induce oxidative ring-opening through the cleavage of the C(sp³)–C(sp³) bond. google.com

Table 1: Key Oxidation Reactions of the Phenylmorpholine Scaffold

| Reaction Type | Reagent/Condition | Key Product(s) |

|---|---|---|

| C-5 Oxidation | Metabolic (in vivo) | Lactam derivative (e.g., 2-phenyl-3-methyl-5-morpholinone) |

| Aromatic Hydroxylation | Metabolic (in vivo) | Phenolic derivative (e.g., 2-(4-hydroxyphenyl)-3-methylmorpholine) |

Reduction Reactions

Reduction reactions are fundamental to the synthesis of the 3-methyl-5-phenylmorpholine core structure. Synthetic routes often proceed via intermediates that contain reducible functional groups, such as ketones.

A common strategy for constructing the morpholine ring involves the reduction of a keto-morpholine precursor. For instance, the synthesis of various phenmetrazine analogs starts with a 2-morpholinol intermediate, which exists in equilibrium with its keto form. This ketone is then reduced to a diol using a reducing agent like sodium borohydride (NaBH₄). nih.gov The subsequent acid-catalyzed cyclization of the diol via dehydration yields the final phenylmorpholine ring. nih.gov

This two-step sequence, involving reduction followed by cyclization, is a versatile method for preparing a variety of substituted phenylmorpholines. The choice of reducing agent is critical to ensure the selective reduction of the ketone without affecting other functional groups that may be present on the molecule.

Nucleophilic Substitution Reactions

The 3-methyl-5-phenylmorpholine structure possesses two main sites for potential nucleophilic substitution reactions: the secondary amine of the morpholine ring and the phenyl ring.

The nitrogen atom of the morpholine ring is nucleophilic due to the presence of a lone pair of electrons. It readily participates in reactions with electrophiles, most notably in N-alkylation reactions, which are discussed in a separate section. This nucleophilicity is a defining characteristic of the secondary amine within the morpholine structure.

Nucleophilic aromatic substitution (SNAr) on the phenyl ring is also a theoretical possibility, though it requires significant activation. An unsubstituted phenyl ring is generally resistant to attack by nucleophiles. For SNAr to occur, the phenyl ring must be substituted with one or more strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to a suitable leaving group (such as a halide). While no specific examples involving 3-methyl-5-phenylmorpholine hydrochloride are documented in this context, the general principles of SNAr would apply if the phenyl ring were appropriately modified.

N-Alkylation and Alkyl Extension Strategies

The secondary amine of the morpholine ring is a prime target for chemical modification through N-alkylation. This reaction allows for the introduction of various alkyl groups, altering the compound's steric and electronic properties.

N-alkylation is typically achieved by treating the parent morpholine with an alkyl halide in the presence of a base. A well-documented example from the synthesis of related compounds is the N-methylation of a substituted phenylmorpholine using methyl iodide (CH₃I) in a solvent such as dimethylformamide (DMF). nih.gov This straightforward reaction provides the corresponding N-methyl derivative.

This strategy is central to the synthesis of compounds like phendimetrazine (B1196318) (3,4-dimethyl-2-phenylmorpholine), which is the N-methylated analog of phenmetrazine. nih.govwikipedia.org Phendimetrazine itself can be considered a prodrug, as its pharmacological activity is largely derived from its in vivo N-demethylation back to phenmetrazine. wikipedia.org

Beyond simple methylation, alkyl extension strategies can be employed to introduce larger or more complex groups at the nitrogen position. The synthesis of N-ethyl and N-propyl analogs has been explored to investigate structure-activity relationships within the phenylmorpholine class. nih.govwikipedia.org These modifications are crucial for tuning the pharmacological profile of these molecules.

Table 2: Examples of N-Alkylation Reactions for Phenylmorpholine Analogs

| Parent Compound Type | Alkylating Agent | Product Type |

|---|---|---|

| Substituted Phenylmorpholine | Methyl Iodide (CH₃I) | N-Methyl Phenylmorpholine |

| Phenmetrazine | (Synthetic equivalent) | Phendimetrazine (N-Methylphenmetrazine) |

Stereochemical Aspects and Isomerism of the Morpholine Scaffold

Analysis of Enantiomeric and Diastereomeric Forms

The 3-methyl-5-phenylmorpholine (B1611048) structure possesses two chiral centers, leading to the possibility of four stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relative orientation of the methyl group at C3 and the phenyl group at C5 determines whether the diastereomer is cis or trans.

In the cis configuration, the methyl and phenyl groups are situated on the same side of the morpholine (B109124) ring plane. This arrangement results in one pair of enantiomers: (3R,5S)-3-methyl-5-phenylmorpholine and (3S,5R)-3-methyl-5-phenylmorpholine.

Conversely, the trans configuration places the methyl and phenyl groups on opposite sides of the ring plane, giving rise to the other pair of enantiomers: (3R,5R)-3-methyl-5-phenylmorpholine and (3S,5S)-3-methyl-5-phenylmorpholine. The synthesis of related 2,3-disubstituted morpholines has shown that the formation of the more stable trans isomer is often favored, particularly in acid-catalyzed cyclization reactions that proceed through a benzylic carbonium ion intermediate. mdma.ch

The different spatial arrangements of these isomers can be summarized as follows:

| Stereoisomer Configuration | Relationship |

| (3R,5S) and (3S,5R) | Enantiomers (cis) |

| (3R,5R) and (3S,5S) | Enantiomers (trans) |

| cis isomers and trans isomers | Diastereomers |

The existence and availability of specific stereoisomers are confirmed by the commercial availability of compounds such as (3R,5R)-3-Methyl-5-phenylmorpholine hydrochloride. bldpharm.com

Influence of Stereochemistry on Molecular Conformation and Interactivity

The stereochemistry of the 3-methyl-5-phenylmorpholine scaffold is a critical determinant of its molecular conformation. The morpholine ring typically adopts a chair conformation to minimize steric strain. In this conformation, substituents at the C3 and C5 positions can occupy either axial or equatorial positions.

For the trans diastereomers, a conformation where both the methyl and phenyl groups occupy equatorial positions is generally the most stable, as this minimizes steric hindrance. In the case of the cis diastereomers, one substituent will necessarily occupy an axial position while the other is equatorial, leading to a different conformational energy profile. Conformational analysis of related phenylmorphan (B1201687) structures using high-resolution nuclear magnetic resonance (NMR) spectroscopy has revealed a preference for a chair-chair conformation of the cyclohexane (B81311) and piperidine (B6355638) rings, with some distortion from perfectly staggered chairs. nih.gov

These conformational preferences, dictated by the stereochemical arrangement, directly influence how the molecule interacts with its environment, including solvents and biological macromolecules. The orientation of the phenyl and methyl groups can affect the molecule's polarity, solubility, and ability to fit into binding sites of enzymes or receptors.

Methodologies for Chiral Resolution and Stereoisomer Purity Assessment

Given the existence of multiple stereoisomers, the separation of the racemic mixtures into individual enantiomers and diastereomers is crucial for detailed study and specific applications. Several methodologies are employed for this purpose.

Chiral Resolution:

A common strategy for separating enantiomers is diastereomeric salt formation . This involves reacting the racemic mixture of 3-methyl-5-phenylmorpholine, which is basic, with a chiral acid. This reaction forms a pair of diastereomeric salts with different physical properties, such as solubility. These salts can then be separated by fractional crystallization. Subsequent removal of the chiral resolving agent yields the pure enantiomers.

Another powerful technique is chiral column chromatography , particularly High-Performance Liquid Chromatography (HPLC). csfarmacie.czsigmaaldrich.comnih.gov Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a variety of chiral compounds. nih.gov

Stereoisomer Purity Assessment:

Once separated, the purity of the individual stereoisomers must be assessed.

Chiral HPLC is a primary tool for determining the enantiomeric excess (ee) of a sample. By comparing the peak areas of the two enantiomers in a chromatogram, the percentage of each enantiomer in the mixture can be accurately quantified. unife.it

Nuclear Magnetic Resonance (NMR) Spectroscopy can be used to distinguish between diastereomers. The different spatial arrangement of atoms in diastereomers results in distinct chemical shifts and coupling constants in their NMR spectra. researchgate.net For enantiomers, NMR spectra are identical in an achiral solvent. However, the use of chiral shift reagents can induce diastereomeric interactions, leading to separable signals for each enantiomer.

X-ray Crystallography provides unambiguous determination of the absolute configuration of a stereoisomer. ljmu.ac.uk By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be determined, confirming its stereochemistry. This technique has been successfully applied to determine the crystal structure of related phenylmorpholine derivatives, such as 3-fluorophenmetrazine (B1651833) hydrochloride. ljmu.ac.uk

Mechanistic Biological Investigations: in Vitro and Non Human in Vivo Studies

Molecular Target Engagement and Modulation

Detailed studies elucidating the specific molecular targets of 3-Methyl-5-phenylmorpholine (B1611048) hydrochloride are not available in the current body of scientific literature. Research into its potential engagement with and modulation of biological targets remains an uninvestigated area.

Enzymatic Interactions: Substrate Specificity and Kinetic Modulation

There is no published data available concerning the interaction of 3-Methyl-5-phenylmorpholine hydrochloride with any specific enzymes. Consequently, information regarding its substrate specificity or its ability to modulate enzyme kinetics is currently unknown.

Neurotransmitter System Interactions (Non-Human Models)

Specific investigations into the effects of 3-Methyl-5-phenylmorpholine hydrochloride on neurotransmitter systems in non-human models have not been reported. While the broader class of phenylmorpholines is known to interact with monoamine transporters, data specific to this particular isomer is absent.

Dopamine (B1211576) Transporter (DAT) Uptake Inhibition and Releasing Properties

There are no available in vitro or in vivo studies that characterize the interaction of 3-Methyl-5-phenylmorpholine hydrochloride with the dopamine transporter (DAT). Therefore, its potential to inhibit dopamine uptake or act as a dopamine releasing agent has not been determined.

Norepinephrine (B1679862) Transporter (NET) Uptake Inhibition and Releasing Properties

The effects of 3-Methyl-5-phenylmorpholine hydrochloride on the norepinephrine transporter (NET) have not been documented in scientific literature. Data on its capacity for norepinephrine uptake inhibition or release are not available.

Serotonin (B10506) Transporter (SERT) Interaction Profiles

There is a lack of research on the interaction between 3-Methyl-5-phenylmorpholine hydrochloride and the serotonin transporter (SERT). Its profile as a potential inhibitor or releasing agent at this transporter remains uncharacterized.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Antagonism Mechanisms

While direct mechanistic studies on 3-Methyl-5-phenylmorpholine hydrochloride are not extensively detailed in the current body of scientific literature, the antagonistic effects of structurally similar morpholine (B109124) analogues on nicotinic acetylcholine receptors (nAChRs) provide significant insights into potential mechanisms of action. Research into compounds such as 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues reveals that these molecules can function as potent antagonists of nAChR activity. nih.govnih.gov

The antagonism at nAChRs by these morpholine derivatives is believed to occur through competitive binding, where the morpholine compound vies with the endogenous agonist, acetylcholine, for the same binding sites on the receptor. This interaction prevents the conformational changes in the receptor that are necessary for ion channel opening and subsequent neuronal depolarization. The efficacy of this antagonism and the selectivity for different nAChR subtypes appear to be influenced by the specific substitutions on both the phenyl and morpholine rings. For instance, certain analogues have demonstrated a degree of selectivity for α4β2-nAChRs over other subtypes like α3β4 and α1β1*. nih.gov

Furthermore, the potency of nAChR antagonism has been linked to substitutions on the morpholine ring itself. N-alkylation and the extension of alkyl chains at the 3-position of the morpholine ring have been shown to yield analogues with enhanced potency as nAChR functional antagonists. nih.govnih.gov Two such analogues, with extended alkyl chains, were identified as having the highest potency in counteracting nicotine-induced effects in preclinical models. nih.gov The collective findings suggest that the morpholine scaffold is a key pharmacophore for nAChR antagonism, with specific structural modifications fine-tuning the potency and selectivity of this interaction.

Table 1: In Vitro Activity of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues

| Compound | Dopamine Uptake Inhibition IC50 (nM) | Norepinephrine Uptake Inhibition IC50 (nM) | Serotonin Uptake Inhibition IC50 (nM) |

|---|---|---|---|

| 5g (3-ethyl) | 23 | 19 | 1800 |

| 5h (3-propyl) | 6.0 | 9 | 300 |

Data sourced from studies on 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues. nih.gov

Exploration of Broader Biological Activities

The morpholine heterocyclic structure is a versatile scaffold that has been incorporated into a wide array of molecules exhibiting diverse pharmacological activities. Beyond its interactions with nAChRs, the morpholine moiety is a key feature in compounds designed to target various biological systems, including microbes and other critical cellular enzymes and receptors.

Antimicrobial Properties of Morpholine Derivatives

The morpholine ring is a significant pharmacophore in the development of novel antimicrobial agents. e3s-conferences.org Research has demonstrated that synthetic derivatives of morpholine possess considerable antimicrobial activity against a spectrum of pathogenic microorganisms. asianpubs.org Studies have evaluated newly synthesized morpholine derivatives against both Gram-positive and Gram-negative bacteria, revealing inhibitory effects that are dependent on the specific chemical structure of the compound. nih.gov

For example, certain novel morpholine derivatives have been shown to exhibit a broad spectrum of action, with a high inhibitory effect against a significant percentage of tested bacterial strains. researchgate.net The antimicrobial efficacy is often quantified by the diameter of the inhibition zone and the minimum inhibitory concentration (MIC). For some derivatives, a high inhibitory activity was observed against the majority of bacterial strains tested, with inhibition zones ranging from 16 to 31 mm. researchgate.net The sensitivity of different bacterial species to these compounds varies, with some strains being inhibited at concentrations as low as 3.125 mg/ml. researchgate.net These findings underscore the potential of morpholine derivatives as a promising class of antimicrobial agents. asianpubs.orgnih.gov

Table 2: Antimicrobial Activity of Select Morpholine Derivatives

| Compound | Bacterial Strains Inhibited (%) | Range of Inhibition Zone (mm) | Notable Minimum Inhibitory Concentration (mg/ml) |

|---|---|---|---|

| Derivative 3 | 82.83 | 16 - 31 | - |

| Derivative 5 | 34.40 | 21 - 29 | 3.125 |

| Derivative 6 | 89.61 | - | 6.25 |

Data represents findings from a study on new piperazine (B1678402) and morpholine derivatives. researchgate.net

Other Receptor or Enzyme Modulations (e.g., mTOR, NAPE-PLD, NK1)

The structural versatility of the morpholine ring has enabled its incorporation into inhibitors targeting a range of enzymes and receptors critical in cellular signaling and physiological processes.

mTOR Modulation: Morpholine derivatives have been instrumental in developing highly selective inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a key kinase in cell growth and proliferation. nih.govelectronicsandbooks.comresearcher.life By replacing the morpholine in pyrazolopyrimidine inhibitors with bridged or chiral morpholines, researchers have achieved dramatic improvements in selectivity for mTOR over other related kinases like PI3Kα. nih.govelectronicsandbooks.comresearchgate.net Some analogues have demonstrated subnanomolar mTOR IC50 values and selectivity of up to 26,000-fold versus PI3Kα. nih.govelectronicsandbooks.com Molecular modeling suggests that a single amino acid difference between PI3K and mTOR creates a deeper pocket in mTOR that can better accommodate the bulkier bridged morpholines, accounting for this profound selectivity. nih.govelectronicsandbooks.comresearchgate.net The incorporation of trifluoromethyl and morpholine moieties into other scaffolds, such as tetrahydroquinoline, has also been shown to significantly enhance the selectivity and potency of mTOR inhibitors. mdpi.com

NAPE-PLD Inhibition: The morpholine moiety is a key component in the development of inhibitors for N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive N-acylethanolamines (NAEs) like the endocannabinoid anandamide. nih.gov A high-throughput screening campaign identified a potent morpholine-containing compound as an inhibitor of NAPE-PLD. nih.gov Subsequent optimization, which involved replacing the morpholine with other cyclic structures, led to the development of even more potent and selective inhibitors. nih.govresearchgate.net This highlights the role of the morpholine scaffold in the initial discovery and its potential for modification to fine-tune inhibitory activity against NAPE-PLD.

NK1 Receptor Antagonism: Morpholine derivatives have also been utilized in the design of antagonists for the neurokinin-1 (NK1) receptor, which is involved in pain transmission, inflammation, and emesis. nih.govnih.gov A notable example is a phosphorylated morpholine acetal (B89532) that acts as a water-soluble prodrug for a potent human NK1 receptor antagonist. nih.gov While this prodrug exhibits lower affinity for the NK1 receptor itself, it is functionally equivalent to the active compound in preclinical models, demonstrating the utility of the morpholine structure in developing drug delivery strategies for NK1 receptor antagonists. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Elucidation of Pharmacophore Elements

The key pharmacophoric features of phenylmorpholine derivatives for activity at monoamine transporters (dopamine, norepinephrine (B1679862), and serotonin (B10506) transporters) generally consist of:

An aromatic ring: The phenyl group is a critical component that engages in hydrophobic and van der Waals interactions within the binding pocket of the transporters.

A nitrogen atom: The basic nitrogen atom in the morpholine (B109124) ring is essential for activity. It is typically protonated at physiological pH, forming an ionic bond with an acidic residue in the transporter's binding site.

A specific stereochemistry: The spatial arrangement of the phenyl and methyl groups relative to the morpholine ring is a determining factor for potency and selectivity. For instance, in phenmetrazine, the (2S, 3S) and (2R, 3R) enantiomers are the most active.

The general pharmacophore model for monoamine transporter inhibitors often includes a hydrophobic feature, a hydrogen bond donor/acceptor, and a positively ionizable feature, all of which are present in the 3-methyl-5-phenylmorpholine (B1611048) structure.

Impact of Structural Modifications on Biological Activity

Structural modifications to the 3-methyl-5-phenylmorpholine scaffold can significantly alter its potency and selectivity as a monoamine transporter ligand.

Substitutions on the phenyl ring have a profound impact on the compound's interaction with monoamine transporters. The position and electronic nature of the substituent can modulate the affinity and efficacy of the molecule. For example, studies on phenmetrazine analogs have shown that substitution on the phenyl ring can alter the potency of monoamine release. nih.gov

Generally, electron-withdrawing groups, such as halogens, at the meta or para position of the phenyl ring can enhance potency at the dopamine (B1211576) transporter (DAT) and norepinephrine transporter (NET). For instance, 3-fluorophenmetrazine (B1651833) (3-FPM) and 3-chlorophenmetrazine have been shown to be potent dopamine and norepinephrine releasers. google.com Methyl substitution on the phenyl ring also influences activity, with the position of the methyl group determining the selectivity profile. For example, 4-methylphenmetrazine (4-MPM) has been reported to have entactogenic properties, suggesting a greater effect on the serotonin transporter (SERT) compared to phenmetrazine. nih.gov

Modification of the 3-methyl group can also influence activity. Increasing the alkyl chain length at this position may lead to changes in potency and selectivity.

| Compound | Substitution on Phenyl Ring | DAT Release EC50 (nM) | NET Release EC50 (nM) | SERT Release EC50 (nM) |

|---|---|---|---|---|

| Phenmetrazine | Unsubstituted | 70-131 | 29-50.4 | 7,765 - >10,000 |

| 3-Methylphenmetrazine (3-MPM) | 3-Methyl | - | - | - |

| 4-Methylphenmetrazine (4-MPM) | 4-Methyl | - | - | - |

| 3-Fluorophenmetrazine (3-FPM) | 3-Fluoro | 43 | 30 | 2558 |

| 3-Chlorophenmetrazine | 3-Chloro | 27 | - | - |

Data in the table is primarily based on studies of phenmetrazine (3-methyl-2-phenylmorpholine) analogs. nih.govwikipedia.orggoogle.com EC50 values represent the concentration required to elicit a half-maximal release of the respective monoamine.

The nitrogen atom of the morpholine ring is a key site for structural modification. N-alkylation can significantly impact the pharmacological profile of phenylmorpholines. For instance, N-methylation of phenmetrazine results in phendimetrazine (B1196318), which is considered a prodrug that metabolizes to phenmetrazine. google.com

Substitution with larger alkyl groups, such as N-propyl, has been reported to shift the activity profile from a monoamine releaser to a dopamine receptor agonist. wikipedia.org This highlights the critical role of the nitrogen substituent in determining the mechanism of action.

| Compound | Nitrogen Substituent | Primary Mechanism of Action |

|---|---|---|

| Phenmetrazine | -H | Monoamine Releaser |

| Phendimetrazine | -CH3 | Prodrug to Phenmetrazine (Monoamine Releaser) |

| N-Propyl-phenmetrazine analog | -CH2CH2CH3 | Dopamine Receptor Agonist |

This table illustrates the general impact of N-substitution on the pharmacological class of phenylmorpholine derivatives. google.comwikipedia.org

Computational Methodologies in SAR/QSAR Modeling

Computational methods are invaluable tools for elucidating the SAR of compounds like 3-methyl-5-phenylmorpholine. QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. These models can then be used to predict the activity of novel, unsynthesized analogs.

For monoamine transporter inhibitors, QSAR models often incorporate descriptors such as:

Electronic descriptors: (e.g., Hammett constants, partial charges) to quantify the effects of substituents on the phenyl ring.

Hydrophobic descriptors: (e.g., logP) to model the compound's ability to cross cell membranes and enter the binding pocket.

Steric descriptors: (e.g., Taft steric parameters, molecular volume) to account for the size and shape of the molecule and its substituents.

Strategic Application of SAR Principles in Compound Design and Optimization

The SAR data gathered from analogs of 3-methyl-5-phenylmorpholine provides a roadmap for the design of new compounds with desired pharmacological profiles. By systematically modifying the phenylmorpholine scaffold based on established SAR principles, medicinal chemists can aim to:

Enhance potency: by introducing substituents that favorably interact with the transporter binding site, as suggested by SAR and computational models.

Improve selectivity: by fine-tuning the structure to favor interaction with one monoamine transporter over others. For example, specific substitutions on the phenyl ring can increase selectivity for DAT/NET over SERT.

Modulate the mechanism of action: by altering key functional groups, such as the nitrogen substituent, to switch from a releaser to a reuptake inhibitor or a receptor agonist.

Optimize pharmacokinetic properties: by making structural changes that improve absorption, distribution, metabolism, and excretion (ADME) profiles.

In essence, a thorough understanding of the SAR and the application of QSAR modeling are indispensable for the optimization of lead compounds based on the 3-methyl-5-phenylmorpholine framework to develop novel therapeutic agents.

Advanced Analytical Methodologies for Research Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for determining the precise molecular structure of a compound. However, specific spectral data for 3-Methyl-5-phenylmorpholine (B1611048) hydrochloride are not readily found in reviewed scientific databases. The following sections outline the principles of these techniques and the type of data that would be expected if the compound were to be analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: A ¹H NMR spectrum of 3-Methyl-5-phenylmorpholine hydrochloride would be expected to show distinct signals for the protons on the phenyl ring, the morpholine (B109124) ring, and the methyl group. The chemical shifts (δ, in ppm), splitting patterns (multiplicity), and integration values of these signals would provide information about the electronic environment and connectivity of the protons. For instance, the protons on the phenyl group would likely appear in the aromatic region (typically δ 7-8 ppm). The protons on the morpholine ring would exhibit more complex splitting patterns in the aliphatic region, and the methyl group would likely appear as a doublet, coupled to the adjacent proton on the morpholine ring.

¹³C NMR: A ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic, attached to an oxygen or nitrogen atom). For 3-Methyl-5-phenylmorpholine hydrochloride, one would expect to see distinct signals for the carbons of the phenyl ring, the three unique carbons of the morpholine ring, and the methyl carbon.

Table 1: Predicted ¹H NMR Data for 3-Methyl-5-phenylmorpholine hydrochloride

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| Phenyl-H | 7.2 - 7.5 | Multiplet | 5H |

| Morpholine-H (at C2/C6) | 3.5 - 4.5 | Multiplets | 4H |

| Morpholine-H (at C3) | 2.5 - 3.5 | Multiplet | 1H |

| Morpholine-H (at C5) | 4.5 - 5.0 | Multiplet | 1H |

Note: This table is predictive and not based on experimental data.

Table 2: Predicted ¹³C NMR Data for 3-Methyl-5-phenylmorpholine hydrochloride

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl-C (quaternary) | 130 - 140 |

| Phenyl-C (CH) | 125 - 130 |

| Morpholine-C (at C2/C6) | 65 - 75 |

| Morpholine-C (at C3) | 50 - 60 |

| Morpholine-C (at C5) | 70 - 80 |

Note: This table is predictive and not based on experimental data.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. For 3-Methyl-5-phenylmorpholine hydrochloride, HRMS would be expected to show a molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺. The fragmentation pattern observed in the mass spectrum would provide further structural information, showing characteristic losses of fragments from the parent molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 3-Methyl-5-phenylmorpholine hydrochloride would be expected to show characteristic absorption bands for:

N-H stretching of the secondary amine hydrochloride salt.

C-H stretching from the aromatic and aliphatic groups.

C=C stretching from the aromatic ring.

C-O-C stretching of the ether linkage in the morpholine ring.

C-N stretching of the amine.

Table 3: Predicted FT-IR Absorption Bands for 3-Methyl-5-phenylmorpholine hydrochloride

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (salt) | 2400 - 2800 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-O-C Stretch (ether) | 1050 - 1150 |

Note: This table is predictive and not based on experimental data.

UV-Visible (UV-Vis) Spectroscopy for Purity and Stability Assessment

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. For 3-Methyl-5-phenylmorpholine hydrochloride, the phenyl group is the primary chromophore. The UV-Vis spectrum would be expected to show absorption maxima (λmax) in the ultraviolet region, characteristic of the electronic transitions within the benzene ring. This technique can be used to assess the purity of the compound by comparing the absorbance to that of a known standard and to monitor its stability over time by observing any changes in the spectrum.

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Given that 3-Methyl-5-phenylmorpholine possesses two stereocenters (at C3 and C5), it can exist as multiple stereoisomers. Chiral HPLC is the technique of choice for separating these enantiomers and diastereomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation. The selection of the appropriate CSP and mobile phase is crucial for achieving resolution. While general principles of chiral HPLC are well-established, a specific method for the enantiomeric separation of 3-Methyl-5-phenylmorpholine hydrochloride has not been reported in the available literature.

Table 4: General Parameters for Chiral HPLC Method Development

| Parameter | Considerations |

|---|---|

| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose (B213188) or amylose derivatives), protein-based, or Pirkle-type columns. |

| Mobile Phase | Normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water with additives). |

| Additives | Acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine) to improve peak shape and resolution. |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) is a cornerstone technique in modern analytical chemistry, offering significant advantages in speed and resolution over traditional High-Performance Liquid Chromatography (HPLC). By utilizing columns packed with sub-2 µm particles, UHPLC systems generate higher backpressures, leading to sharper peaks, reduced analysis times, and improved separation efficiency.

For the analysis of 3-Methyl-5-phenylmorpholine and its isomers, reversed-phase chromatography is typically employed. A C18 stationary phase is common, providing effective separation based on the compound's hydrophobicity. The mobile phase usually consists of a mixture of an aqueous component (often water with a modifier like formic acid to improve peak shape and ionization efficiency for mass spectrometry) and an organic solvent such as acetonitrile or methanol. Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is frequently used to effectively elute compounds with varying polarities. unipd.it Detection is commonly achieved with a diode-array detector (DAD) or, more powerfully, coupled with a mass spectrometer.

| Parameter | Typical Condition |

| Column | UHPLC C18 (e.g., Acquity UPLC® HSS C18, 1.8 µm) unipd.it |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid unipd.it |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C nih.gov |

| Injection Volume | 0.5 - 10 µL unipd.itnih.gov |

| Detection | Diode-Array Detection (DAD) or Mass Spectrometry (MS) |

| Elution Type | Gradient |

Gas Chromatography (GC)

Gas Chromatography (GC) is a robust technique for the analysis of volatile and thermally stable compounds. For compounds like 3-Methyl-5-phenylmorpholine, which are typically in salt form (hydrochloride) and possess polar functional groups, direct analysis can be challenging. Often, derivatization is employed to increase volatility and thermal stability, and to improve chromatographic peak shape. However, analysis of the free base is also possible.

In research involving analogs like methylphenmetrazine (MPM) isomers, GC coupled with a Mass Spectrometer (GC-MS) is a standard method. nih.gov A key challenge noted in the analysis of underivatized MPM isomers was the failure to achieve chromatographic separation between the 2- and 3-positional isomers, although they were separated from the 4-MPM isomer. nih.govljmu.ac.uk This highlights the critical need for optimized chromatographic conditions or derivatization to resolve structurally similar isomers like 3-Methyl-5-phenylmorpholine. Common stationary phases for this class of compounds include non-polar columns, such as those with a 5% phenyl / 95% methylpolysiloxane composition. targetanalysis.gr For phenmetrazine, derivatization with reagents like perfluorooctanoyl chloride has been used to create a derivative with strong, characteristic peaks in the mass spectrum, aiding in unambiguous identification. astm.org

| Parameter | Typical Condition |

| Column | HP-ULTRA 1 (12 m x 0.2 mm x 0.33 µm) or similar nih.gov |

| Carrier Gas | Helium nih.govljmu.ac.uk |

| Flow Rate | ~1.0 mL/min |

| Injector Temperature | 250 °C nih.gov |

| Oven Program | Initial 50-80°C, ramped to ~300°C nih.govljmu.ac.uk |

| Injection Mode | Splitless ljmu.ac.uk |

| Detector | Mass Spectrometry (MS) nih.gov |

| Derivatization | May be required for improved resolution of isomers nih.govastm.org |

Coupled Analytical Systems

The coupling of separation techniques with highly sensitive and selective detectors, particularly mass spectrometry, provides unparalleled analytical power for the identification and quantification of novel compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the detection and quantification of NPS in complex biological and forensic samples. unipd.it The technique combines the powerful separation capabilities of liquid chromatography (often UHPLC) with the high sensitivity and specificity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting protonated molecule ([M+H]+) is selected in the first mass analyzer (Q1). nih.gov This precursor ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer (Q3). This process, known as selected reaction monitoring (SRM), provides a very high degree of certainty in identification and quantification, even at trace levels.

For methylphenmetrazine isomers, ESI in positive mode is effective, with the molecular ion detected at m/z 192. nih.gov Increasing the fragmentor voltage can induce in-source fragmentation, providing valuable structural information. nih.govljmu.ac.uk The high resolving power of modern mass spectrometers further aids in confirming the elemental composition of the parent compound and its fragments. researchgate.net

| Parameter | Typical Condition |

| Separation | UHPLC (as described in 7.2.2) |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode nih.gov |

| Capillary Voltage | ~3500 V nih.gov |

| Drying Gas Temp. | ~350 °C nih.gov |

| Analysis Mode | Selected Reaction Monitoring (SRM) or Full Scan Product Ion |

| Precursor Ion (Q1) | [M+H]+ |

| Collision Gas | Argon or Nitrogen |

| Product Ions (Q3) | Compound-specific fragments |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as short analysis times, low sample and reagent consumption, and high resolving power, making it a "green" analytical alternative. mdpi.commdpi.com CE is particularly well-suited for the analysis of charged molecules like 3-Methyl-5-phenylmorpholine hydrochloride. semanticscholar.org

A significant application of CE in the analysis of phenmetrazine-type compounds is chiral separation. Since these molecules possess chiral centers, their enantiomers may exhibit different pharmacological effects. semanticscholar.orgnih.gov CE methods, using chiral selectors added to the background electrolyte (BGE), can effectively resolve these enantiomers. nih.gov Cyclodextrins (e.g., β-cyclodextrin, 2-hydroxypropyl-β-cyclodextrin) are commonly used as chiral selectors. semanticscholar.orgnih.gov Separation is typically performed in a fused silica capillary with a low pH buffer, such as a sodium phosphate buffer at pH 2.5, and detection is achieved via UV absorption at a low wavelength (~200-210 nm). semanticscholar.orgnih.gov

| Parameter | Typical Condition |

| Capillary | Fused Silica (e.g., 50 µm ID, ~60 cm effective length) semanticscholar.orgnih.gov |

| Background Electrolyte (BGE) | 10 mM Sodium Phosphate Buffer (pH 2.5) semanticscholar.orgnih.gov |

| Chiral Selector (optional) | 10 mM β-cyclodextrin derivative nih.gov |

| Applied Voltage | +15 to +25 kV |

| Injection | Hydrodynamic (e.g., 10 mbar for 5 s) semanticscholar.orgnih.gov |

| Capillary Temperature | 25 °C nih.gov |

| Detection | UV Absorbance at ~209 nm semanticscholar.orgnih.gov |

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and can elucidate the electronic structure and properties of a molecule. Various methods, differing in their level of theory and computational cost, are employed for these calculations.

Geometric Optimization and Total Energy Calculations (e.g., HF, DFT, Semi-empirical)

Geometric optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. Methods such as Hartree-Fock (HF), Density Functional Theory (DFT), and semi-empirical methods are commonly used.

Hartree-Fock (HF): An ab initio method that approximates the many-electron wavefunction as a single Slater determinant.

Density Functional Theory (DFT): A method that calculates the electronic structure based on the electron density, offering a good balance between accuracy and computational cost.

Semi-empirical: These methods use parameters derived from experimental data to simplify calculations, making them faster but generally less accurate than ab initio or DFT methods.

For 3-Methyl-5-phenylmorpholine (B1611048) hydrochloride, such calculations would yield the optimized bond lengths, bond angles, and dihedral angles, providing a precise 3D structure. The total energy calculated would represent the stability of this optimized geometry.

Vibrational Frequency Analysis

Following geometric optimization, a vibrational frequency analysis is typically performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. The results are crucial for:

Confirming that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).

Predicting the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental spectroscopic data to validate the computed structure.

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactivity.

HOMO: Represents the ability of a molecule to donate electrons.

LUMO: Represents the ability of a molecule to accept electrons.

The energy gap between the HOMO and LUMO is an important parameter that relates to the molecule's electronic stability and reactivity. A smaller gap suggests higher reactivity. Analysis for 3-Methyl-5-phenylmorpholine hydrochloride would provide insights into its potential reaction pathways and electronic properties.

Thermodynamic Property Computations

Quantum chemical calculations can also predict various thermodynamic properties at a given temperature, including:

Zero-Point Energy (ZPE): The vibrational energy that a molecule possesses even at absolute zero temperature.

Enthalpy (H) and Entropy (S): Key thermodynamic quantities that describe the energy and disorder of the system.

Ionization Energy: The energy required to remove an electron from the molecule.

Electron Affinity: The energy released when an electron is added to the molecule.

These computed values are invaluable for understanding the thermodynamic stability and behavior of the compound under various conditions.

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as 3-Methyl-5-phenylmorpholine hydrochloride, might interact with a biological target, typically a protein or enzyme. The investigation would involve:

Defining a binding site on a target protein.

Predicting the binding conformation of the ligand within this site.

Estimating the binding affinity, often expressed as a docking score.

These studies could hypothesize potential biological targets for 3-Methyl-5-phenylmorpholine hydrochloride and elucidate the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

Prediction of Ligand-Target Binding Energies

The prediction of binding energy between a ligand, such as 3-Methyl-5-phenylmorpholine hydrochloride, and its biological targets is a cornerstone of computational drug design. These methods estimate the strength of the interaction, which is crucial for predicting a compound's potency. Methodologies to determine these energies typically include molecular docking and more rigorous approaches like molecular dynamics (MD) simulations with free energy calculations.

For analogous compounds, these studies often involve docking the molecule into the binding sites of monoamine transporters, such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.gov The resulting binding affinities are calculated based on scoring functions that approximate the free energy of binding.

Table 1: Theoretical Binding Energy Prediction Methods

| Method | Description | Typical Output |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Binding affinity (e.g., kcal/mol), docking score, predicted binding pose. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to observe dynamic interactions. | Trajectories of molecular motion, conformational changes, interaction stability. |

| Free Energy Perturbation (FEP) | A rigorous computational method to calculate free energy differences between two states (e.g., bound and unbound). | Relative binding free energy (ΔΔG). |

| Thermodynamic Integration (TI) | Another rigorous method for calculating free energy differences by integrating over a thermodynamic path. | Absolute or relative binding free energy (ΔG or ΔΔG). |

This table represents common methods used for similar compounds; specific binding energy data for 3-Methyl-5-phenylmorpholine hydrochloride is not currently available.

Characterization of Molecular Interaction Types

Understanding the specific types of non-covalent interactions between a ligand and its receptor is critical for rational drug design and optimization. nih.gov Computational methods can elucidate these interactions at an atomic level. For a molecule like 3-Methyl-5-phenylmorpholine hydrochloride, key interactions with a protein target would likely involve:

Hydrogen Bonds: Formed between the morpholine's oxygen or the protonated amine and suitable donor/acceptor residues in the protein.

Hydrophobic Interactions: Involving the phenyl and methyl groups of the ligand with nonpolar residues of the target protein.

Van der Waals Forces: General attractive or repulsive forces between the ligand and the protein. nih.gov

Pi-Stacking: Interactions between the aromatic phenyl ring and aromatic residues of the protein (e.g., phenylalanine, tyrosine, tryptophan).

Cation-Pi Interactions: An electrostatic interaction between the protonated amine (cation) of the morpholine (B109124) ring and the electron-rich pi system of an aromatic amino acid residue.

Analysis of the binding poses generated from molecular docking and MD simulations allows for the identification and characterization of these interactions.

Table 2: Potential Molecular Interactions for 3-Methyl-5-phenylmorpholine Hydrochloride

| Interaction Type | Potential Ligand Moiety Involved | Potential Protein Residue Involved |

|---|---|---|

| Hydrogen Bond | Morpholine Oxygen, Amine Group (as donor) | Serine, Threonine, Aspartate, Glutamate |

| Hydrophobic | Phenyl Ring, Methyl Group | Leucine, Isoleucine, Valine, Alanine |

| Pi-Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

This table is a theoretical representation of potential interactions. Specific studies on 3-Methyl-5-phenylmorpholine hydrochloride are required for confirmation.

Advanced Electron Density Analyses

Advanced electron density analyses provide deep insights into the electronic structure of a molecule, revealing the nature of chemical bonds and non-covalent interactions. These quantum mechanical methods are computationally intensive but offer a detailed picture of electron distribution.

Reduced Density Gradient (RDG): This method is used to visualize and characterize non-covalent interactions. By plotting the RDG against the electron density, it is possible to identify and differentiate between weak van der Waals interactions, stronger hydrogen bonds, and steric repulsion.

Electron Localization Function (ELF): ELF is a method to map the electron localization in a molecule. It provides a clear picture of core electrons, covalent bonds, and lone pairs, which is useful for understanding the reactivity and bonding of a molecule.

Localized Orbital Locator (LOL): Similar to ELF, LOL also provides information about electron localization, often with a clearer distinction between bonding and non-bonding regions.

These analyses would be valuable for understanding the intrinsic electronic properties of 3-Methyl-5-phenylmorpholine hydrochloride and how they govern its interactions with biological targets. However, at present, there are no published studies applying these specific analyses to this compound.

Strategic Applications in Academic Research

Role as a Key Synthetic Building Block in Complex Organic Synthesis

Currently, there is a notable absence of published research demonstrating the use of 3-Methyl-5-phenylmorpholine (B1611048) hydrochloride as a key synthetic building block in complex organic synthesis. Scientific literature predominantly describes the synthesis of various phenylmorpholine analogues, focusing on methodologies to construct the morpholine (B109124) ring with different substituents. However, the subsequent use of 3-Methyl-5-phenylmorpholine hydrochloride as a starting material or intermediate for the elaboration of more complex molecular architectures is not a prominent feature in accessible academic publications. The potential for its chiral morpholine scaffold to serve as a foundational element in the synthesis of novel compounds remains an area for future exploration.

Utility in Biochemical Assays and Enzymatic Mechanism Investigations

The direct application of 3-Methyl-5-phenylmorpholine hydrochloride as a tool in biochemical assays or for the investigation of enzymatic mechanisms is not well-documented. While related phenylmorpholine compounds are often the subject of pharmacological evaluation, which includes a variety of biochemical assays to determine their effects on biological targets like monoamine transporters, this constitutes a characterization of the compound itself rather than its use as a standardized tool for broader biochemical research. There is no clear evidence of its employment as a specific inhibitor, substrate, or probe to elucidate enzymatic pathways or mechanisms of action for other biological processes.

Application in Asymmetric Catalysis for Enantioselective Transformations

A survey of the literature on asymmetric catalysis does not reveal specific instances of 3-Methyl-5-phenylmorpholine hydrochloride being utilized as a chiral ligand for enantioselective transformations. The principles of asymmetric catalysis often involve the use of chiral molecules to induce stereoselectivity in chemical reactions. Given its chiral nature, 3-Methyl-5-phenylmorpholine hydrochloride theoretically possesses the potential to act as a chiral auxiliary or ligand. However, there is a lack of published studies that have explored or established its efficacy in this capacity for metal-catalyzed or organocatalytic reactions.

Precursor Development for Novel Functional Materials (e.g., Ionic Liquids)

There is no readily available research indicating that 3-Methyl-5-phenylmorpholine hydrochloride has been investigated as a precursor for the development of novel functional materials, such as ionic liquids. While research into morpholine-based ionic liquids exists, these studies typically involve the quaternization of the morpholine nitrogen with various alkyl chains to form the cationic component of the ionic liquid. The specific use of the 3-Methyl-5-phenylmorpholine hydrochloride structure in this context has not been reported. The potential for its unique stereochemistry and substitution pattern to influence the properties of resulting materials is an unexplored area.

Methodological Tool in the Advancement of Analytical Chemistry Techniques

In the field of analytical chemistry, various techniques such as chromatography and spectroscopy are employed to characterize and quantify compounds like 3-Methyl-5-phenylmorpholine hydrochloride. However, there is no evidence to suggest that the compound itself is used as a methodological tool to advance these analytical techniques. For instance, it is not reported as a novel chiral selector in chromatography columns or as a specialized internal standard for the development of new analytical methods. Its role in this domain is primarily as an analyte rather than an active tool for methodological innovation.

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets and Pathways

Initial studies have primarily characterized 3-Methyl-5-phenylmorpholine (B1611048) hydrochloride as a modulator of monoamine neurotransmitter systems, similar to other phenylmorpholine derivatives. google.comwikipedia.org However, the complexity of its chemical structure suggests the potential for interactions with a broader range of biological targets. Future research is expected to move beyond its established effects on dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters and receptors.

Advanced screening techniques, such as high-throughput screening (HTS) against diverse panels of receptors, enzymes, and ion channels, could reveal previously unknown molecular targets. For instance, investigations may explore its affinity for different serotonin (5-HT) receptor subtypes, which could unveil novel therapeutic applications for conditions like irritable bowel syndrome or anxiety disorders, as has been seen with other novel compounds. nih.gov Furthermore, its potential interaction with trace amine-associated receptors (TAARs) or sigma receptors, which are known to modulate monoaminergic neurotransmission, presents a compelling area for future investigation. Elucidating these off-target activities will be crucial for a comprehensive understanding of its pharmacological profile and for identifying new therapeutic indications.

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of morpholine (B109124) derivatives often involves multi-step processes that may utilize hazardous reagents and generate significant chemical waste. A key future direction is the development of more environmentally benign and efficient synthetic routes, aligning with the principles of green chemistry. This could involve the use of catalyst-free reactions, microwave-assisted synthesis, or sonochemistry to reduce reaction times and energy consumption. researchgate.netmdpi.com

Researchers are likely to explore one-pot multicomponent reactions, which can significantly improve the efficiency of the synthesis by combining several steps into a single operation. The use of greener solvents, such as water or bio-based solvents, and the development of recyclable catalysts are also anticipated to be key areas of focus. These advancements will not only make the production of 3-Methyl-5-phenylmorpholine hydrochloride more sustainable but also more cost-effective for potential large-scale manufacturing.

Integration of Multi-Omics Data in Mechanistic Studies

To gain a holistic understanding of the biological effects of 3-Methyl-5-phenylmorpholine hydrochloride, future research will likely integrate multi-omics approaches. This involves the comprehensive analysis of various biological molecules, including the genome (genomics), transcriptome (transcriptomics), proteome (proteomics), and metabolome (metabolomics). By combining these datasets, researchers can construct a more complete picture of the cellular and physiological changes induced by the compound. nih.govmdpi.com

For example, transcriptomic analysis could identify genes whose expression is altered following administration of the compound, providing insights into the downstream signaling pathways it modulates. mdpi.com Metabolomic studies, on the other hand, could reveal changes in the levels of endogenous metabolites, offering clues about its metabolic fate and its impact on cellular metabolism. mdpi.com This integrated approach will be invaluable for elucidating the compound's mechanism of action at a systems level, identifying potential biomarkers of its effects, and uncovering novel therapeutic targets.

Advanced Predictive Modeling for De Novo Compound Design

The advent of powerful computational tools has revolutionized drug discovery, enabling the de novo design of novel compounds with desired pharmacological properties. nih.govnih.gov In the context of 3-Methyl-5-phenylmorpholine hydrochloride, advanced predictive modeling techniques, such as quantitative structure-activity relationship (QSAR) modeling and machine learning algorithms, will be instrumental in designing new analogs with improved potency, selectivity, and pharmacokinetic profiles. nih.gov

By analyzing the structural features of existing phenylmorpholine derivatives and their biological activities, computational models can identify key molecular determinants of their effects. nih.gov This information can then be used to guide the design of novel compounds with optimized properties. For instance, these models could be used to predict the binding affinity of new analogs for various monoamine transporters and receptors, helping to prioritize the synthesis of the most promising candidates. This approach has the potential to significantly accelerate the drug discovery process and reduce the reliance on costly and time-consuming experimental screening.

Focused Investigation of Stereoisomer-Specific Research Applications

3-Methyl-5-phenylmorpholine hydrochloride possesses chiral centers, meaning it can exist as different stereoisomers. It is well-established in pharmacology that different stereoisomers of a drug can have distinct pharmacological properties, with one isomer often being more potent or having a different side effect profile than the others. A critical area for future research will be the focused investigation of the stereoisomer-specific properties of this compound.

This will involve the development of stereoselective synthetic methods to produce pure enantiomers and diastereomers of 3-Methyl-5-phenylmorpholine hydrochloride. Subsequent pharmacological studies will then be needed to characterize the specific biological activities of each isomer. This could reveal that one stereoisomer is responsible for the desired therapeutic effects, while another may contribute to unwanted side effects. Such findings would be crucial for the development of a more refined and potentially safer therapeutic agent.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 3-Methyl-5-phenylmorpholine hydrochloride?

- Methodological Answer : The synthesis can be adapted from protocols for structurally related morpholine derivatives. For example, a multi-step approach involving condensation of 2-amino-2-phenyl-1-alcohol with brominated ketones (e.g., 2-bromo-3-chloropropiophenone) under alkaline conditions has been reported for similar compounds . Key steps include cyclization and acidification (e.g., HCl·EA) to form the hydrochloride salt. Reaction optimization may involve adjusting stoichiometry, solvent polarity (e.g., acetonitrile or THF), and catalyst selection (e.g., triethylamine) .

Q. What analytical techniques are recommended for structural characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and stereochemistry. Compare chemical shifts with databases or synthesized standards .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can verify molecular weight and fragmentation patterns .

- X-ray Crystallography : For absolute configuration determination, single-crystal X-ray analysis is critical, especially if stereoisomers are suspected .

- Purity Analysis : Employ HPLC with UV detection (λ ~220–286 nm) and reference standards to assess purity ≥98% .

Q. What safety protocols are essential during handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves and EN 166-certified eye protection to avoid skin/eye contact .

- Ventilation : Work in a fume hood to minimize inhalation risks, as morpholine derivatives may release toxic vapors during reactions .

- First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation for ingestion .

- Storage : Store at -20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can synthetic yield be optimized for 3-Methyl-5-phenylmorpholine hydrochloride?

- Methodological Answer :

- Reaction Monitoring : Use TLC or in-line HPLC to track intermediate formation and adjust reaction times .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) may enhance cyclization efficiency .

- Catalyst Optimization : Test alternatives to traditional bases (e.g., potassium tert-butoxide vs. triethylamine) to reduce side reactions .

- One-Pot Synthesis : Combine steps (e.g., cyclization and acidification) to minimize intermediate isolation losses, as demonstrated for articaine hydrochloride .

Q. How to resolve discrepancies in spectroscopic data between batches?

- Methodological Answer :

- Impurity Profiling : Isolate impurities via preparative HPLC and characterize using LC-MS/MS to identify by-products (e.g., incomplete cyclization or oxidation intermediates) .

- Polymorphism Screening : Perform differential scanning calorimetry (DSC) or X-ray powder diffraction (XRPD) to detect crystalline vs. amorphous forms affecting spectral data .

- Isotopic Labeling : Synthesize C-labeled analogs (if applicable) to trace reaction pathways and validate expected fragmentation patterns .

Q. What strategies mitigate low enantiomeric purity in the final product?

- Methodological Answer :

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak® columns) for preparative HPLC to separate enantiomers .

- Asymmetric Synthesis : Introduce chiral auxiliaries (e.g., (R)- or (S)-BINOL) during key steps like cyclization to enforce stereochemical control .

- Kinetic Resolution : Optimize reaction conditions (temperature, solvent) to favor enantioselective formation, as seen in stereospecific morpholine syntheses .

Q. How to isolate and identify trace impurities in the compound?

- Methodological Answer :

- Sample Enrichment : Use solid-phase extraction (SPE) or liquid-liquid extraction to concentrate impurities prior to analysis .

- High-Resolution MS : Couple LC with HRMS to assign molecular formulas to unknown peaks (mass accuracy <5 ppm) .

- Synthesis of Suspected Impurities : Prepare potential by-products (e.g., dehalogenated analogs) and compare retention times/spectra with observed impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.